N-(1,3-dioxopropan-2-yl)benzamide
Description
N-(1,3-Dioxopropan-2-yl)benzamide is a benzamide derivative characterized by a 1,3-dioxolane ring (a five-membered cyclic ketal) attached to the benzamide nitrogen.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
N-(1,3-dioxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H9NO3/c12-6-9(7-13)11-10(14)8-4-2-1-3-5-8/h1-7,9H,(H,11,14) |
InChI Key |
CLHMEJXTPDSPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Coordination and Reactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
- Structure : Contains an N,O-bidentate directing group (hydroxy and carbonyl oxygen).
- Function : Facilitates metal-catalyzed C–H bond functionalization via chelation assistance.
- Comparison : The 1,3-dioxolane group in the target compound lacks a hydroxyl group but has two ether oxygens, which may offer weaker but more flexible coordination sites for metals compared to the rigid N,O-bidentate system .
- Phthalimide Derivatives (): Example: 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide. Structure: Features a six-membered dioxoisoindolin ring. Function: Exhibits insecticidal activity (LD50 = 0.70–1.91 µg/fly) and environmental compatibility.
Data Tables: Key Comparative Properties
Table 1: Structural and Pharmacological Comparison
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